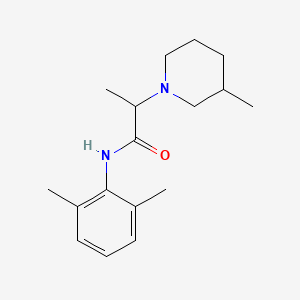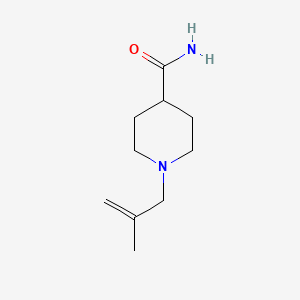![molecular formula C16H15F2N5O3S B7565798 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline, also known as DMTFMA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound was first synthesized in 2014 by a team of researchers from the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, several studies have been conducted to explore the synthesis, mechanism of action, and potential applications of DMTFMA.
作用机制
The exact mechanism of action of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline has been found to have several biochemical and physiological effects. Studies have shown that it can induce DNA damage and oxidative stress in cancer cells, leading to cell death. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
实验室实验的优点和局限性
One of the major advantages of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline is its potent anti-cancer activity. It has been found to be effective against a variety of cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline is its relatively low solubility in water, which may affect its bioavailability and limit its potential applications.
未来方向
There are several future directions for the research on 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline. One of the major areas of interest is the development of more efficient synthesis methods for this compound. This could help to improve its bioavailability and make it more suitable for use in anti-cancer drug development. Another area of interest is the exploration of the potential applications of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline in other fields, such as neuroscience and immunology. Finally, more studies are needed to fully understand the mechanism of action of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline and its potential applications in cancer therapy.
合成方法
The synthesis of 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline involves a multi-step process that starts with the reaction of 2-amino-5-difluoromethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-(4-methylsulfonylphenyl)tetrazole-5-carboxylic acid to form the intermediate compound. Finally, the intermediate is treated with aniline to obtain the final product, 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline.
科学研究应用
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline has been found to have potential applications in various fields of scientific research. One of the major areas of interest is cancer research. Studies have shown that 2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline exhibits potent anti-cancer activity against a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
属性
IUPAC Name |
2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O3S/c1-27(24,25)12-8-6-11(7-9-12)23-15(20-21-22-23)10-19-13-4-2-3-5-14(13)26-16(17)18/h2-9,16,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDCLMRHYFJUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=NN=N2)CNC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)

![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)

![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7565765.png)
![methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)


![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)

